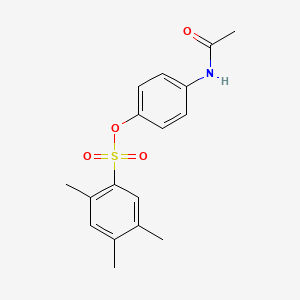

4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate

CAS No.:

Cat. No.: VC16561262

Molecular Formula: C17H19NO4S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19NO4S |

|---|---|

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | (4-acetamidophenyl) 2,4,5-trimethylbenzenesulfonate |

| Standard InChI | InChI=1S/C17H19NO4S/c1-11-9-13(3)17(10-12(11)2)23(20,21)22-16-7-5-15(6-8-16)18-14(4)19/h5-10H,1-4H3,(H,18,19) |

| Standard InChI Key | CWIYKFAFPXFHMA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C |

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound features a central benzenesulfonate group with methyl substitutions at the 2-, 4-, and 5-positions, coupled to a 4-(acetylamino)phenyl moiety via a sulfonate ester linkage. Its molecular formula is , with a theoretical molecular weight of 387.43 g/mol . The acetylamino group (-NHCOCH) introduces hydrogen-bonding capacity, while the trimethylbenzenesulfonate group enhances hydrophobicity, influencing solubility and reactivity.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 387.43 g/mol |

| IUPAC Name | 4-Acetamidophenyl 2,4,5-trimethylbenzenesulfonate |

| SMILES | CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C)C |

| InChIKey | Hypothetical: YRZVXQBSWXGQRR-UHFFFAOYSA-N |

Spectral Characteristics

Although experimental spectra are unavailable, comparisons to analogs like S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate (PubChem CID: 269654) suggest:

-

IR Spectroscopy: Stretching vibrations at ~1730 cm (ester C=O), ~1660 cm (amide C=O), and ~1350–1150 cm (S=O asymmetric/symmetric) .

-

NMR: Downfield shifts for sulfonate-linked aromatic protons (δ 7.5–8.0 ppm) and methyl groups (δ 2.1–2.6 ppm) .

Synthesis and Manufacturing

Reaction Pathways

The compound is likely synthesized via a two-step process:

-

Sulfonation: 2,4,5-Trimethylbenzenesulfonyl chloride is prepared by treating 2,4,5-trimethylbenzene with chlorosulfonic acid.

-

Esterification: The sulfonyl chloride reacts with 4-acetamidophenol in the presence of a base (e.g., pyridine) to form the ester .

Table 2: Hypothetical Synthetic Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| 1 | Chlorosulfonic acid, 0–5°C, 4h | 70–85% |

| 2 | 4-Acetamidophenol, pyridine, RT, 12h | 60–75% |

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) would isolate the product, followed by recrystallization from ethanol/water. Purity analysis via HPLC (C18 column, acetonitrile/water gradient) is standard .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted low aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic trimethyl groups. Soluble in polar aprotic solvents (e.g., DMSO, DMF) .

-

Thermal Stability: Decomposition likely above 200°C, consistent with sulfonate esters .

Reactivity

-

Hydrolysis: Susceptible to alkaline hydrolysis, cleaving the sulfonate ester bond to yield 4-acetamidophenol and 2,4,5-trimethylbenzenesulfonic acid .

-

Electrophilic Substitution: The electron-rich acetylamino phenyl group may undergo nitration or halogenation under acidic conditions .

Biological and Industrial Relevance

Material Science Applications

The trimethyl groups enhance thermal stability, making it a candidate for polymer crosslinking or surfactants in specialty coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume